Ethyl 2-amino-3-(isothiazol-5-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(isothiazol-5-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features an ethyl ester group, an amino group, and an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-(isothiazol-5-yl)propanoate typically involves the reaction of ethyl acrylate with 2-aminothiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the amino group to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the isothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, such as the reduction of the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-amino-3-(isothiazol-5-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(isothiazol-5-yl)propanoate involves its interaction with various molecular targets. The isothiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 2-amino-3-(thiazol-5-yl)propanoate: Similar structure but with a thiazole ring instead of an isothiazole ring.
Methyl 2-amino-3-(isothiazol-5-yl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-3-(pyridin-2-yl)propanoate: Similar structure but with a pyridine ring instead of an isothiazole ring.
Uniqueness: this compound is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties. The isothiazole ring is known for its aromaticity and ability to participate in various chemical reactions, making this compound versatile for different applications.
Biological Activity
Ethyl 2-amino-3-(isothiazol-5-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features an isothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer effects. The compound's structure can be represented as follows:
- Chemical Formula : C7H10N2OS
- Molecular Weight : 174.23 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Antimicrobial Activity : The isothiazole ring is known to exhibit antimicrobial properties by inhibiting bacterial cell wall synthesis and disrupting cellular processes.
- Anticancer Effects : Research indicates that compounds with isothiazole structures can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the following table:
Activity | IC50 / EC50 | Test System | Reference |
---|---|---|---|
Antimicrobial | 10 µM | E. coli | |
Cytotoxicity | 15 µM | Human cancer cell lines | |
Antifungal | 5 µM | Candida albicans | |
Anti-inflammatory | IC50 20 µM | LPS-stimulated macrophages |
Case Studies
Several studies have investigated the efficacy and safety profile of this compound:
- Antimicrobial Efficacy Study :
- Cytotoxicity Assessment :
- Anti-inflammatory Properties :
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
ethyl 2-amino-3-(1,2-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2S/c1-2-12-8(11)7(9)5-6-3-4-10-13-6/h3-4,7H,2,5,9H2,1H3 |
InChI Key |
NYODMFAZMOYLGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=NS1)N |
Origin of Product |
United States |
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